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Compound of Interest

Compound Name:
4,5-Dibromo-2-

hydroxybenzaldehyde

CAS No.: 156089-67-7

Cat. No.: B3034314

Get Quote

Executive Summary & Structural Context
Molecule: 4,5-Dibromo-2-hydroxybenzaldehyde Molecular Formula: C₇H₄Br₂O₂ Exact Mass:

277.86 Da Application: Key intermediate in the synthesis of Schiff base ligands for metallodrugs

and functionalized coumarins.

The Regioisomer Challenge
In commercial synthesis (often via bromination of salicylaldehyde), the 3,5-dibromo isomer is

the thermodynamic product. The 4,5-dibromo isomer requires specific synthetic routes (e.g.,

formylation of 3,4-dibromophenol). Consequently, researchers frequently misidentify the 3,5-

isomer as the 4,5-isomer.

Core Analytical Objective: This guide establishes the NMR protocols required to definitively

distinguish the 4,5-substitution pattern from the 3,5-pattern using coupling constant (

) analysis.
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Experimental Protocol: Sample Preparation
To resolve the labile hydroxyl proton and prevent peak broadening, specific solvent conditions

are required.

Solvent Selection[1]
Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)

Why: DMSO acts as a hydrogen-bond acceptor, stabilizing the phenolic -OH proton. This

slows chemical exchange, resulting in a sharp, distinct singlet often visible >10 ppm.

Concentration: 10–15 mg for ¹H NMR; 30–50 mg for ¹³C NMR.

Secondary Choice: CDCl₃ (Chloroform-d)

Risk: Acidic impurities in CDCl₃ can accelerate proton exchange, broadening the -OH

signal or causing it to disappear.

Mitigation: Filter CDCl₃ through basic alumina if -OH resolution is critical.

Internal Standard
TMS (Tetramethylsilane): 0.00 ppm.[1][2] Essential for precise chemical shift referencing, as

aromatic shifts are sensitive to concentration and temperature.

¹H NMR Analysis (Proton NMR)
Predicted Spectral Data & Assignment Logic
The 4,5-substitution pattern creates a specific symmetry on the benzene ring that dictates the

multiplicity of the signals.
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Proton
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Logic

-OH 11.0 – 11.5 Singlet (Broad) 1H

Intramolecular H-

bond: The

phenolic proton

forms a strong

hydrogen bond

with the carbonyl

oxygen,

significantly

deshielding it.

-CHO 10.1 – 10.3 Singlet 1H

Aldehyde:

Characteristic

downfield shift.

H-6 7.8 – 8.0 Singlet 1H

Deshielded:

Located ortho to

the carbonyl

group

(anisotropy

effect). Appears

as a singlet

because the para

proton (H-3) has

negligible

coupling (

Hz).

H-3 7.3 – 7.5 Singlet 1H

Shielded:

Located ortho to

the electron-

donating -OH

group. Appears

as a singlet (no

ortho or meta

neighbors).
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The "Singlet Test" (Critical Validation)
The most definitive proof of the 4,5-structure is the absence of coupling between the aromatic

protons.

4,5-Isomer (Target): Protons are at positions 3 and 6. They are para to each other. Para-

coupling (

) is typically 0–1 Hz, usually unresolvable. Result: Two distinct singlets.

3,5-Isomer (Common Impurity): Protons are at positions 4 and 6. They are meta to each

other. Meta-coupling (

) is typically 2–3 Hz. Result: Two doublets.

Visualization: Isomer Differentiation Logic

Analyze Aromatic Region
(7.0 - 8.0 ppm)

Check Multiplicity of Ar-H Peaks

Two Singlets observed

No Coupling

Two Doublets (J ~ 2-3 Hz)

Meta Coupling

CONFIRMED: 4,5-Dibromo isomer
(H3 and H6 are para)

REJECT: 3,5-Dibromo isomer
(H4 and H6 are meta)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the 4,5-isomer from the 3,5-isomer based on ¹H NMR

multiplicity.
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¹³C NMR Analysis (Carbon-13)[1][5][7]
The ¹³C spectrum will display 7 distinct carbon environments.

Carbon Shift (δ, ppm) Type Assignment Notes

C=O 190 – 196 Quaternary
Aldehyde carbonyl.

Most downfield signal.

C-2 158 – 162 Quaternary

C-OH: Deshielded by

the electronegative

oxygen.

C-6 135 – 138 CH

Ar-H: Ortho to

carbonyl. Correlates

to the downfield

aromatic proton in

HSQC.

C-4 128 – 132 Quaternary
C-Br: Carbon attached

to Bromine.

C-5 125 – 129 Quaternary
C-Br: Carbon attached

to Bromine.

C-3 120 – 124 CH

Ar-H: Ortho to -OH.

Correlates to the

upfield aromatic

proton in HSQC.

C-1 118 – 122 Quaternary

Ipso: Bridgehead

carbon carrying the

aldehyde.

Note: C-Br shifts can vary depending on solvent and concentration. DEPT-135 analysis is

recommended to distinguish quaternary carbons (C1, C2, C4, C5) from CH carbons (C3, C6).

Advanced Verification: 2D NMR Workflow
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To unambiguously assign the two bromine positions (distinguishing C4 from C5), HMBC

(Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic
Focus on the Aldehyde Proton (CHO):

The CHO proton will show a strong

correlation to C-6 and C-2.

It will not correlate to C-3, C-4, or C-5.

Result: This identifies the C-6 signal definitively.

Focus on the H-6 Aromatic Proton:

H-6 will correlate to C=O, C-2, and C-4.

Result: This identifies C-4 (one of the C-Br carbons).

Focus on the H-3 Aromatic Proton:

H-3 will correlate to C-1, C-5, and C-2.

Result: This identifies C-5 (the second C-Br carbon).

Visualization: Structural Elucidation Workflow
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HMBC Logic

Sample Prep
(DMSO-d6)

1H NMR
(Check Multiplicity)

13C NMR + DEPT
(Count CH vs Cq)

HSQC
(Link H to C)

HMBC
(Long Range)

Final Structure
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CHO -> C6 (3-bond)

H6 -> C4 (3-bond)

H3 -> C5 (3-bond)

Click to download full resolution via product page

Figure 2: Step-by-step NMR workflow for definitive structural assignment.

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for coupling constant

principles).

ChemicalBook. (2024). 3,5-Dibromosalicylaldehyde Spectral Data. Link (Used as a negative

control reference for the 3,5-isomer contrast).

Sigma-Aldrich. (2024). 3,5-Dibromosalicylaldehyde Product Sheet. Link (Reference for

physical properties and common regioisomer availability).

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Link (Authoritative source for chemical shift prediction and substituent effects).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3034314/docs?utm_src=pdf-body-img#technical-guide-nmr-analysis-of-4-5-dibromo-2-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromosalicylaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FSpectrumEN_90-59-5_1HNMR.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F122130
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chem.wisc.edu%2Fareas%2Freich%2Fnmr%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034314?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3034314?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromosalicylaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromosalicylaldehyde
https://www.benchchem.com/product/b3034314/docs#technical-guide-nmr-analysis-of-4-5-dibromo-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3034314/docs#technical-guide-nmr-analysis-of-4-5-dibromo-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3034314/docs#technical-guide-nmr-analysis-of-4-5-dibromo-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3034314/docs#technical-guide-nmr-analysis-of-4-5-dibromo-2-hydroxybenzaldehyde
https://www.benchchem.com/product/b3034314?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034314?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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